(2S,3R,4R)-2-amino-3,4,5-trihydroxypentanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3R,4R)-2-amino-3,4,5-trihydroxypentanal is a chiral amino sugar derivative It is a pentose sugar with an amino group at the second carbon and hydroxyl groups at the third, fourth, and fifth carbons
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4R)-2-amino-3,4,5-trihydroxypentanal can be achieved through several methods. One common approach involves the enantioselective reduction of a suitable precursor, such as a keto sugar derivative. The reaction typically employs chiral catalysts or enzymes to ensure the correct stereochemistry at each chiral center .
Industrial Production Methods
Industrial production of this compound often involves the use of biocatalysts or microbial fermentation processes. These methods are advantageous due to their high selectivity and environmentally friendly nature. The use of genetically engineered microorganisms can further enhance the yield and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3R,4R)-2-amino-3,4,5-trihydroxypentanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding keto or carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The amino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives such as amino alcohols, keto sugars, and substituted amino sugars.
Wissenschaftliche Forschungsanwendungen
(2S,3R,4R)-2-amino-3,4,5-trihydroxypentanal has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its role in metabolic pathways and as a precursor for the synthesis of biologically active molecules.
Wirkmechanismus
The mechanism of action of (2S,3R,4R)-2-amino-3,4,5-trihydroxypentanal involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in glycosylation and other biochemical processes. It can also modulate the activity of certain proteins and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,3R,4R)-2-amino-3,4,5-trihydroxyhexanal: A similar compound with an additional carbon in the sugar backbone.
(2S,3R,4R)-2-amino-3,4,5-trihydroxybutanal: A shorter-chain analog with one less carbon.
(2S,3R,4R)-2-amino-3,4,5-trihydroxycyclopentane: A cyclic analog with similar functional groups.
Uniqueness
(2S,3R,4R)-2-amino-3,4,5-trihydroxypentanal is unique due to its specific stereochemistry and functional group arrangement. This configuration allows it to participate in specific biochemical reactions and interact with particular molecular targets, making it valuable in various scientific and industrial applications .
Eigenschaften
Molekularformel |
C5H11NO4 |
---|---|
Molekulargewicht |
149.15 g/mol |
IUPAC-Name |
(2S,3R,4R)-2-amino-3,4,5-trihydroxypentanal |
InChI |
InChI=1S/C5H11NO4/c6-3(1-7)5(10)4(9)2-8/h1,3-5,8-10H,2,6H2/t3-,4-,5-/m1/s1 |
InChI-Schlüssel |
RNZJRDIKDNXKIJ-UOWFLXDJSA-N |
Isomerische SMILES |
C([C@H]([C@@H]([C@@H](C=O)N)O)O)O |
Kanonische SMILES |
C(C(C(C(C=O)N)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.